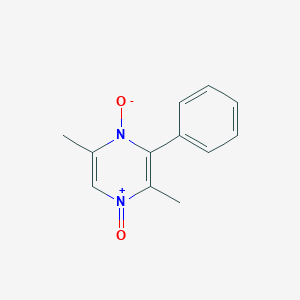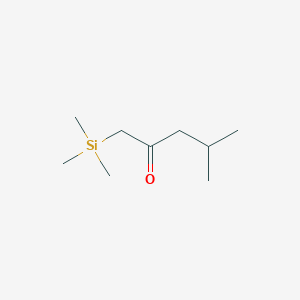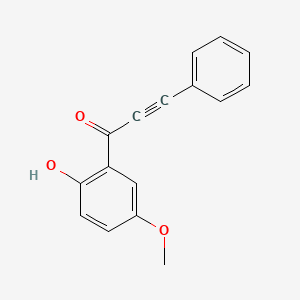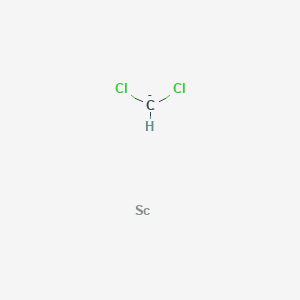![molecular formula C20H18S2 B14342817 Benzene, 1,2-bis[(phenylthio)methyl]- CAS No. 105961-94-2](/img/structure/B14342817.png)
Benzene, 1,2-bis[(phenylthio)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,2-bis[(phenylthio)methyl]-: is an organic compound characterized by the presence of two phenylthio groups attached to a benzene ring. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-bis[(phenylthio)methyl]- typically involves the reaction of benzene with phenylthiomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of Benzene, 1,2-bis[(phenylthio)methyl]- may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, 1,2-bis[(phenylthio)methyl]- can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 1,2-bis[(phenylthio)methyl]- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in various chemical reactions to study reaction mechanisms and pathways.
Biology and Medicine: In biological research, this compound is used to investigate the interactions of aromatic compounds with biological molecules. It may also be explored for its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: In the industrial sector, Benzene, 1,2-bis[(phenylthio)methyl]- is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of Benzene, 1,2-bis[(phenylthio)methyl]- involves its interaction with various molecular targets. The phenylthio groups can participate in nucleophilic and electrophilic reactions, influencing the reactivity of the benzene ring. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can alter its interactions with other molecules.
Comparación Con Compuestos Similares
- Benzene, 1-methyl-2-(phenylthio)-
- Benzene, 1,2-bis(chloromethyl)-
- Benzene, 1-methyl-2-(phenylmethyl)-
Uniqueness: Benzene, 1,2-bis[(phenylthio)methyl]- is unique due to the presence of two phenylthio groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and make it suitable for specific applications in organic synthesis and industrial processes. The compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in various chemical reactions.
Propiedades
Número CAS |
105961-94-2 |
|---|---|
Fórmula molecular |
C20H18S2 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
1,2-bis(phenylsulfanylmethyl)benzene |
InChI |
InChI=1S/C20H18S2/c1-3-11-19(12-4-1)21-15-17-9-7-8-10-18(17)16-22-20-13-5-2-6-14-20/h1-14H,15-16H2 |
Clave InChI |
LJUAXFBLMKUBNI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCC2=CC=CC=C2CSC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




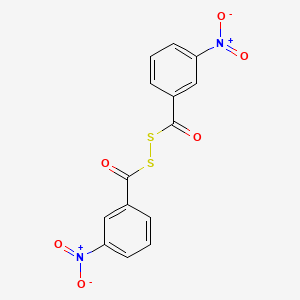

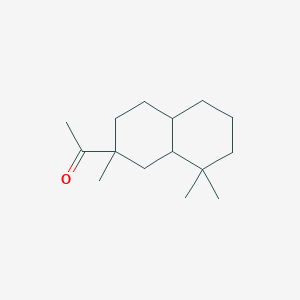
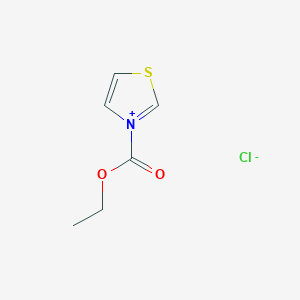
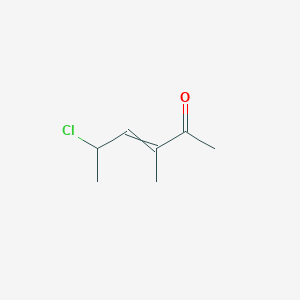
![{[(16,16,17,17,18,18,18-Heptafluorooctadecyl)oxy]methyl}benzene](/img/structure/B14342766.png)
